molecular formula C10H5FN2O4 B11877076 5-Fluoro-8-nitroquinoline-2-carboxylic acid

5-Fluoro-8-nitroquinoline-2-carboxylic acid

Cat. No.: B11877076
M. Wt: 236.16 g/mol
InChI Key: KIRRMCHJHRBWOL-UHFFFAOYSA-N
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Description

5-Fluoro-8-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-nitroquinoline-2-carboxylic acid typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a fluorinating agent, followed by nitration. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the substitution and nitration reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-nitroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Amino derivatives of quinoline.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-8-nitroquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can disrupt essential biological processes in pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline-2-carboxylic acid
  • 8-Nitroquinoline-2-carboxylic acid
  • 5,8-Difluoroquinoline-2-carboxylic acid

Uniqueness

5-Fluoro-8-nitroquinoline-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H5FN2O4

Molecular Weight

236.16 g/mol

IUPAC Name

5-fluoro-8-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5FN2O4/c11-6-2-4-8(13(16)17)9-5(6)1-3-7(12-9)10(14)15/h1-4H,(H,14,15)

InChI Key

KIRRMCHJHRBWOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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